(4-Ethylthiazol-2-yl)methanol
Overview
Description
(4-Ethylthiazol-2-yl)methanol is a heterocyclic organic compound that features a thiazole ring substituted with an ethyl group at the fourth position and a hydroxymethyl group at the second position. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can bind to receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . The interaction of these compounds with their targets leads to changes in the function of these targets, thereby exerting their biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, they may be involved in the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (4-Ethylthiazol-2-yl)methanol.
Result of Action
For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been found to have a wide range of effects on various types of cells and cellular processes . For instance, some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that methanol, a related compound, can undergo changes over time in laboratory settings, including degradation .
Dosage Effects in Animal Models
It is known that the effects of related compounds can vary with dosage .
Metabolic Pathways
Methanol, a related compound, is known to be involved in several metabolic pathways .
Transport and Distribution
Methanol, a related compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Rna molecules, which can interact with thiazoles, are known to be localized to specific subcellular regions through interactions with RNA regulatory elements and RNA binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-2-yl)methanol typically involves the reaction of 4-ethylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative .
Industrial Production Methods: the general approach involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a methyl group instead of a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl-substituted thiazole derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
(4-Ethylthiazol-2-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-Methylthiazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylthiazol-2-yl)methanol: Contains a phenyl group at the fourth position instead of an ethyl group.
(4-Isopropylthiazol-2-yl)methanol: Features an isopropyl group at the fourth position.
Uniqueness: (4-Ethylthiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
(4-ethyl-1,3-thiazol-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-5-4-9-6(3-8)7-5/h4,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVQPDWGASDMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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